3-[(4-Chlorophenyl)thio]piperidine
Description
Properties
Molecular Formula |
C11H14ClNS |
|---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanylpiperidine |
InChI |
InChI=1S/C11H14ClNS/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2 |
InChI Key |
QMPCXJUTUMFBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperidine Analogues of Phenyltropanes
Core Structure: Piperidine replaces the tropane ring in phenyltropane derivatives. Key Substituents: 4-Chlorophenyl and carbomethoxy groups. Biological Activity: These analogues exhibit comparable dopamine transporter (DAT) binding affinity to phenyltropanes like WIN 35065-2, despite lacking the tropane bridge. For example, 3-(4-chlorophenyl)-2-carbomethoxypiperidine showed potent DAT inhibition, suggesting that the piperidine core can maintain critical molecular interactions .
Mannich Bases with Piperidine and 4-Chlorophenyl Groups
Core Structure: Piperidine and propanamide scaffolds. Key Substituents: 4-Chlorophenylamino and benzoyloxy groups (e.g., MB3, MB8). Biological Activity: Demonstrated antioxidant activity (73–78% DPPH radical scavenging at 1.0 mg/mL) and antimicrobial effects against bacterial/fungal strains. MB3 and MB8 showed comparable activity to vitamin C and gentamicin .
BF 2649: Piperidine with 4-Chlorophenylpropoxy Chain
Core Structure: Piperidine linked via a propoxy chain to a 4-chlorophenyl group. Key Substituents: 3-(4-Chlorophenyl)propoxy. Biological Activity: Acts as a histamine H1 receptor inverse agonist (EC50 = 1.5 nM) with nootropic effects and brain penetrance. The extended propoxy chain enhances lipophilicity, aiding blood-brain barrier penetration . Comparison: The shorter thioether linkage in 3-[(4-Chlorophenyl)thio]piperidine may reduce brain penetrance compared to BF 2649 but could improve metabolic stability due to sulfur’s resistance to oxidation.
Triazole-Containing Piperidine Derivatives
Core Structure: Piperidine with 4-chlorophenyl-triazolylphenoxypropyl substituents. Key Substituents: Triazole and phenoxypropyl groups. Comparison: The simpler structure of this compound may offer synthetic advantages and better bioavailability compared to triazole-containing derivatives.
Chromenopyrimidine-Piperidine Fused Compounds
Core Structure: Piperidine fused with chromenopyrimidine. Key Substituents: Aromatic rings and thiourea. Properties: Demonstrated good oral bioavailability and drug-like features, attributed to the planar chromenopyrimidine system . Comparison: The non-fused piperidine in this compound likely has lower molecular complexity, which may simplify synthesis but reduce target specificity.
Data Table: Structural and Functional Comparison
Key Insights and Implications
- Synthetic Accessibility : The absence of complex fused rings or extended chains in this compound may streamline synthesis and optimization efforts.
Preparation Methods
Direct Thioether Formation
The most direct route involves reacting a piperidine derivative bearing a leaving group with 4-chlorothiophenol under basic conditions. For example, 3-bromopiperidine reacts with 4-chlorothiophenol in the presence of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to yield the target compound. This SN2 mechanism proceeds via deprotonation of the thiophenol to generate a thiolate nucleophile, which displaces the bromide on the piperidine ring.
Representative Reaction:
Optimization Insights:
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances nucleophilicity.
-
Base: NaH outperforms carbonate bases due to stronger deprotonation capacity.
-
Yield: Unoptimized reactions report ~50–65% yields, necessitating purification via recrystallization or column chromatography.
Multi-Step Synthesis from 4-Chlorobenzonitrile
Alkylation and Reduction Sequence
A patent (CN112778193A) outlines a scalable four-step synthesis adaptable for this compound:
-
Alkylation: 4-Chlorobenzonitrile reacts with 1-bromo-3-chloropropane under NaH to form 5-chloro-2-(4-chlorophenyl)pentanenitrile.
-
Reduction: Sodium borohydride (NaBH₄) and cobalt chloride (CoCl₂) in methanol reduce the nitrile to 5-chloro-2-(4-chlorophenyl)pentan-1-amine (79% yield).
-
Cyclization: Potassium carbonate (K₂CO₃) in acetonitrile facilitates ring closure to racemic this compound (54% yield).
-
Chiral Resolution: D-Camphorsulfonic acid resolves enantiomers, achieving >98% optical purity.
Critical Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NaH, THF | 0°C → RT, 12 hr | 85% |
| 2 | NaBH₄, CoCl₂ | −30°C, 1 hr | 79% |
| 3 | K₂CO₃, MeCN | RT, overnight | 54% |
| 4 | D-CSA | EtOH, reflux | >98% ee |
Chlorothiophenol Precursor Synthesis
Chlorination of Thiophenol Derivatives
The synthesis of 4-chlorothiophenol—a key precursor—proceeds via electrophilic aromatic chlorination. US3331205A details a high-yield method:
-
Chlorination: Thiophenol reacts with Cl₂ gas at −20–100°C under pressure, yielding 80–88% para-chlorothiophenol.
-
Disulfide Intermediate: Phosphorus converts sulfenyl chlorides to disulfides, subsequently reduced with Zn/HCl to isolate 4-chlorothiophenol.
Reaction Scheme:
Performance Metrics:
Industrial-Scale Considerations
Cost-Effective Catalyst Systems
The use of CoCl₂ in NaBH₄-mediated reductions minimizes costs compared to platinum oxide catalysts. Additionally, avoiding chiral stationary phase chromatography (SFC) in favor of chemical resolution with D-camphorsulfonic acid reduces operational complexity.
Q & A
Basic: What are the common synthetic routes for 3-[(4-Chlorophenyl)thio]piperidine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Thioether Formation: Reacting 4-chlorobenzenethiol with a piperidine derivative (e.g., 3-bromopiperidine) under basic conditions (e.g., NaOH in dichloromethane) to form the thioether bond. Optimize reaction time and temperature (60–80°C) to enhance yield .
- Catalytic Approaches: Use piperidine as a catalyst in Claisen-Schmidt condensations, as seen in analogous syntheses of chlorophenyl-containing compounds. Solvent systems like PEG-600 under microwave irradiation can improve efficiency .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation. For condensation reactions, PEG-600 reduces side products .
- Catalyst Tuning: Acid catalysts like p-toluenesulfonic acid (0.5–1.0 equiv.) improve cyclization efficiency in heterocyclic intermediates .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 10–15 min at 100°C) while maintaining >90% purity .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.5 ppm). HSQC/HMBC confirms connectivity .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 241.05 for C₁₁H₁₃ClNS) and fragmentation patterns .
Advanced: What is the hypothesized mechanism of action (MOA) in biological systems?
Methodological Answer:
- Receptor Antagonism: Structural analogs (e.g., Pitolisant) act as histamine H₃ receptor antagonists. The piperidine ring and chlorophenylthio group likely interact with transmembrane domains via hydrophobic and π-π stacking .
- Enzyme Inhibition: The thioether group may coordinate with metalloenzyme active sites (e.g., cytochrome P450), validated via molecular docking (AutoDock Vina) and MD simulations .
Advanced: How can computational modeling guide structural optimization?
Methodological Answer:
- Pharmacophore Modeling: Rosetta-based models identify critical interactions (e.g., piperidine NH⁺ with Asp114 in H₃R). Adjust substituents to enhance binding affinity .
- ADMET Prediction: SwissADME predicts logP (~2.5) and BBB permeability. Introduce polar groups (e.g., -OH) to reduce hepatotoxicity while maintaining potency .
Advanced: How should researchers resolve contradictions in bioactivity data?
Methodological Answer:
- Assay Validation: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor modulation. For enzyme studies, validate via kinetic analysis (Lineweaver-Burk plots) .
- Batch Analysis: Variability in IC₅₀ values may arise from impurities. Conduct HPLC purity checks (>98%) and retest under standardized conditions .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (P260 code) .
- Storage: Store at 2–8°C in airtight containers under nitrogen. Incompatible with strong oxidizers (H290) .
Advanced: How does this compound compare to analogs with modified substituents?
Methodological Answer:
- Thioether vs. Sulfonyl: Replacing the thio group with sulfonyl (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) reduces lipophilicity (ΔlogP = -1.2) but enhances metabolic stability .
- Chlorophenyl vs. Fluorophenyl: Fluorine analogs (e.g., 3-(4-Fluoro-phenylsulfanylmethyl)-piperidine) show similar receptor affinity but altered pharmacokinetics (t₁/₂ increased by 30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
